molecular formula C6H6N4O B15246357 4-Imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 857410-47-0

4-Imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B15246357
CAS No.: 857410-47-0
M. Wt: 150.14 g/mol
InChI Key: HBUBLLJFAXKKML-UHFFFAOYSA-N
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Description

4-Imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of tetrahydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. Common catalysts used in this reaction include zinc chloride (ZnCl₂) and ceric ammonium nitrate (CAN) .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of solvent-free conditions and eco-friendly catalysts such as lactic acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 4-Imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific imino and carbonitrile functional groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications, making the compound versatile for various applications in scientific research and industry.

Properties

CAS No.

857410-47-0

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

6-amino-1-methyl-2-oxopyrimidine-5-carbonitrile

InChI

InChI=1S/C6H6N4O/c1-10-5(8)4(2-7)3-9-6(10)11/h3H,8H2,1H3

InChI Key

HBUBLLJFAXKKML-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=NC1=O)C#N)N

Origin of Product

United States

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